2-Amino-5-(2,5-difluorophenyl)pyridine 2-Amino-5-(2,5-difluorophenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1249608-12-5
VCID: VC0111498
InChI: InChI=1S/C11H8F2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15)
SMILES: C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)F
Molecular Formula: C11H8F2N2
Molecular Weight: 206.196

2-Amino-5-(2,5-difluorophenyl)pyridine

CAS No.: 1249608-12-5

Cat. No.: VC0111498

Molecular Formula: C11H8F2N2

Molecular Weight: 206.196

* For research use only. Not for human or veterinary use.

2-Amino-5-(2,5-difluorophenyl)pyridine - 1249608-12-5

CAS No. 1249608-12-5
Molecular Formula C11H8F2N2
Molecular Weight 206.196
IUPAC Name 5-(2,5-difluorophenyl)pyridin-2-amine
Standard InChI InChI=1S/C11H8F2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15)
Standard InChI Key FTTZOAFANBWLJT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)F

Chemical Properties and Structure

Basic Identification

2-Amino-5-(2,5-difluorophenyl)pyridine is identified by the CAS number 1249608-12-5. It has a molecular formula of C11H8F2N2 and a molecular weight of approximately 206.2 g/mol . The compound belongs to the class of heterocyclic aromatic compounds featuring a pyridine ring with specific functional group attachments.

Structural Characteristics

The structural composition of 2-Amino-5-(2,5-difluorophenyl)pyridine includes a pyridine ring with an amino group at the 2-position and a 2,5-difluorophenyl group at the 5-position. This arrangement creates a molecule with distinct electronic properties influenced by both the electron-donating amino group and the electron-withdrawing fluorine atoms. These structural features contribute significantly to its chemical reactivity and potential biological interactions.

Physical Properties

The compound is typically stored at refrigerated temperatures (2-7°C) to maintain stability . While the search results don't provide specific information about appearance, many similar compounds in this class are crystalline solids. The presence of fluorine atoms in the structure enhances the compound's lipophilicity and stability, properties that are particularly desirable in pharmaceutical research applications.

Table 1: Key Chemical Properties of 2-Amino-5-(2,5-difluorophenyl)pyridine

PropertyValueSource
Molecular FormulaC11H8F2N2
Molecular Weight206.19-206.20 g/mol
CAS Number1249608-12-5
MDL NumberMFCD16778812
Storage Temperature2-7°C (Refrigerate)

Synthesis Methods

Common Synthetic Routes

The synthesis of 2-Amino-5-(2,5-difluorophenyl)pyridine typically involves palladium-catalyzed cross-coupling reactions. The Suzuki reaction is commonly employed for the formation of carbon-carbon bonds between aryl halides and arylboronic acids to create compounds of this nature. This type of reaction allows for the precise positioning of the 2,5-difluorophenyl group on the pyridine ring.

Research Applications

Chemical Research

In chemical research, 2-Amino-5-(2,5-difluorophenyl)pyridine serves as a valuable building block for the synthesis of more complex molecules. The amino group provides a reactive site for further functionalization, while the difluorophenyl group introduces specific electronic and steric properties that can influence the reactivity and properties of derivative compounds.

Medicinal Chemistry

In medicinal chemistry, compounds like 2-Amino-5-(2,5-difluorophenyl)pyridine are used in structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity. The strategic placement of fluorine atoms in this compound is particularly valuable in drug design as fluorine substitution is a common strategy in medicinal chemistry to improve drug-like properties.

Comparative Analysis

Comparison with Similar Compounds

While the search results don't provide direct comparisons with similar compounds, we can infer that 2-Amino-5-(2,5-difluorophenyl)pyridine would differ from other pyridine derivatives lacking fluorine substituents. The difluoro substitution pattern (2,5-positions on the phenyl ring) likely confers unique electronic properties compared to compounds with different substitution patterns.

Table 2: Structural Comparison with Related Compounds

Compound Feature2-Amino-5-(2,5-difluorophenyl)pyridineSimilar Pyridine Derivatives without Fluorine
LipophilicityEnhanced due to F atomsGenerally lower
Metabolic StabilityPotentially higherGenerally lower
Electronic PropertiesInfluenced by electron-withdrawing F atomsVaries based on substituents
Potential H-bondingAmino group as H-bond donorDepends on specific functional groups

Analytical Characterization

Identification Methods

Standard analytical techniques for the characterization of 2-Amino-5-(2,5-difluorophenyl)pyridine would likely include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry

  • Infrared Spectroscopy

  • Elemental Analysis

  • X-ray Crystallography (for confirmation of three-dimensional structure)

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